

An In-depth Technical Guide to the Chemical Properties of TAE Buffer Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAE buffer

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Introduction

Tris-acetate-EDTA (TAE) buffer is a ubiquitous reagent in molecular biology, primarily utilized as a running buffer for agarose gel electrophoresis of nucleic acids.[1][2][3] Its widespread adoption is attributed to its simple composition, cost-effectiveness, and excellent performance in the separation of large DNA fragments. This technical guide provides a comprehensive overview of the core chemical properties of **TAE buffer**, detailed experimental protocols, and a comparative analysis with its common alternative, Tris-borate-EDTA (TBE) buffer.

Core Chemical Properties of TAE Buffer

TAE buffer is an aqueous solution composed of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA).[1][2] The interplay of these components provides a stable chemical environment crucial for the electrophoretic separation of DNA and RNA.

Composition and Formulation

A standard 1X **TAE buffer** working solution has the following composition:

- 40 mM Tris: Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of approximately 8.1 at 25°C, making it effective for maintaining a stable pH in the slightly basic range required for nucleic acid electrophoresis.[4]

- 20 mM Acetic Acid: Acetic acid serves as the acetate counter-ion and, in conjunction with Tris, forms the buffering system.[5]
- 1 mM EDTA: EDTA is a chelating agent that sequesters divalent cations, particularly magnesium ions (Mg^{2+}).[5] This is critical for inhibiting the activity of nucleases that could degrade DNA and RNA samples.[2]

The pH of a 1X **TAE buffer** solution is typically around 8.3-8.6 and should not be adjusted.[6][7]

Role of Each Component in Electrophoresis

Each component of **TAE buffer** plays a critical role in the success of nucleic acid electrophoresis:

- Tris and Acetic Acid: Together, they form a buffer system that maintains a constant pH during the electrophoretic run.[5] This is essential because the phosphate backbone of DNA is negatively charged, and a stable pH ensures that this charge remains consistent, allowing for separation based primarily on size.[2]
- Ions for Conductivity: The Tris and acetate ions in the solution provide the necessary charge carriers to conduct the electrical current through the agarose gel.
- EDTA for Nucleic Acid Integrity: By chelating divalent cations, EDTA inactivates DNases and other nucleases that require these ions as cofactors, thereby protecting the nucleic acid samples from degradation during the experiment.[5]

Quantitative Data Summary

While precise numerical values for conductivity and buffering capacity can vary slightly depending on the preparation and temperature, the following tables summarize the key quantitative and qualitative properties of **TAE buffer**, including a comparison with TBE buffer.

Property	Value / Description	Source(s)
Composition (1X)	40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA	[1]
Typical pH	8.3 - 8.6	[6][7]
Ionic Strength	Low	[8]
Storage Temperature	Room Temperature	[8]
Shelf Life (50X Stock)	Stable for extended periods at room temperature	[8]

Table 1: Core Properties of 1X TAE Buffer

Feature	TAE Buffer	TBE Buffer	Source(s)
Buffering Capacity	Lower; can become exhausted during long runs.	Higher; more stable for extended electrophoresis.	[9]
Conductivity	Higher; leads to faster DNA migration.	Lower; results in slower DNA migration and less heat generation.	[10][11]
Resolution of Large DNA (>2 kb)	Better resolution.	Poorer resolution.	[9][12]
Resolution of Small DNA (<2 kb)	Poorer resolution.	Better resolution, producing sharper bands.	[9][12]
DNA Recovery from Gel	Higher recovery rate; acetate is less inhibitory to enzymes.	Lower recovery rate; borate can inhibit enzymatic reactions.	[12]
Cost	Generally less expensive.	Generally more expensive.	

Table 2: Comparative Properties of TAE and TBE Buffers

Experimental Protocols

Preparation of 50X TAE Stock Solution

Materials:

- Tris base (CAS 77-86-1)
- Glacial Acetic Acid (CAS 64-19-7)
- 0.5 M EDTA (pH 8.0) solution
- Deionized water (dH₂O)
- Graduated cylinders
- Magnetic stirrer and stir bar
- 1 L beaker or flask
- Autoclave (optional, for sterilization)

Procedure:

- To prepare 1 L of 50X TAE stock solution, weigh out 242 g of Tris base and add it to 800 mL of dH₂O in a 1 L beaker.[\[1\]](#)
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.
- Carefully add 57.1 mL of glacial acetic acid to the solution.[\[1\]](#)
- Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[\[1\]](#)
- Continue stirring until all components are fully dissolved.
- Adjust the final volume to 1 L with dH₂O.

- The pH of the 50X stock solution will be around 8.5 and does not require adjustment.
- For long-term storage and to prevent microbial growth, the solution can be sterilized by autoclaving. Store at room temperature.[\[8\]](#)

Preparation of 1X TAE Working Solution

Materials:

- 50X TAE stock solution
- Deionized water (dH₂O)
- Graduated cylinder
- Storage bottle

Procedure:

- To prepare 1 L of 1X TAE working solution, measure 20 mL of the 50X TAE stock solution using a graduated cylinder.
- Add the 20 mL of 50X TAE stock to 980 mL of dH₂O.
- Mix the solution thoroughly. The 1X working solution is now ready to use for gel preparation and as a running buffer.

Standard Protocol for Agarose Gel Electrophoresis using TAE Buffer

Materials:

- Agarose powder
- **1X TAE buffer**
- Erlenmeyer flask
- Microwave oven or heating plate

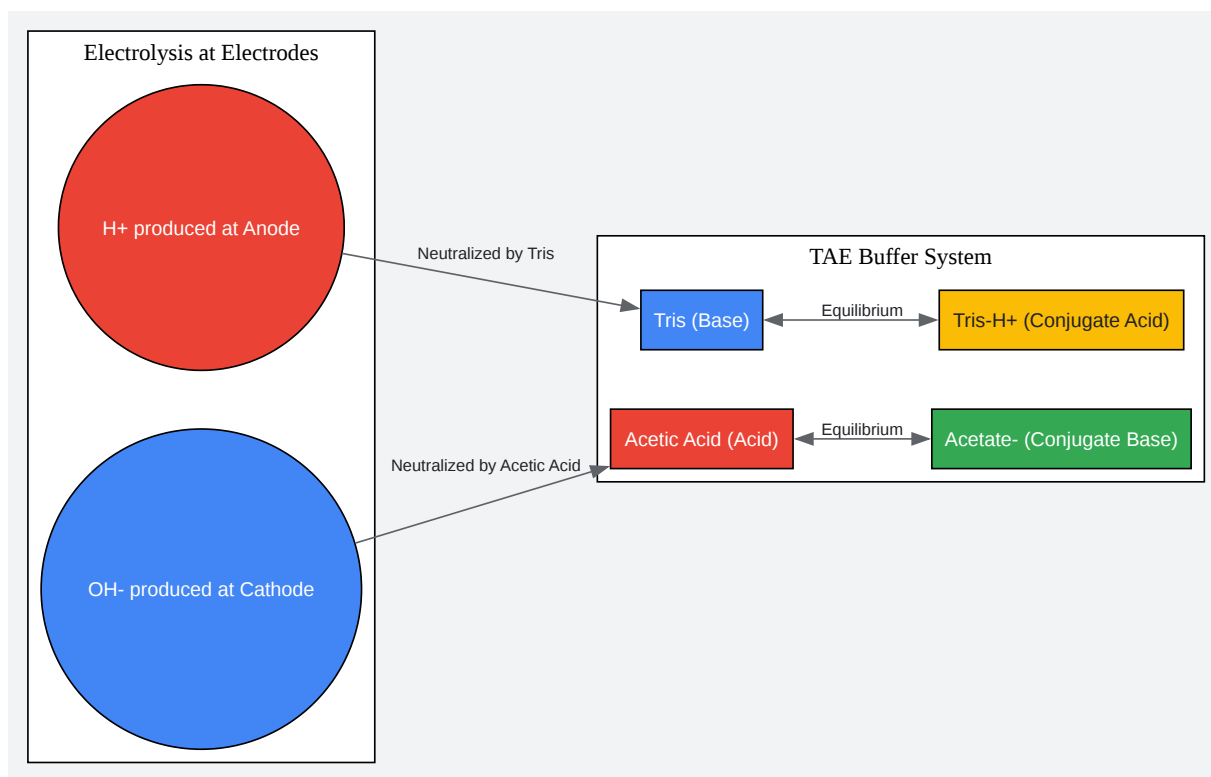
- Gel casting tray and combs
- Electrophoresis chamber and power supply
- DNA samples mixed with 6X loading dye
- DNA ladder
- UV transilluminator and imaging system
- Ethidium bromide or other DNA stain (handle with appropriate safety precautions)

Procedure:

- Prepare the Agarose Gel:
 - For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X **TAE buffer** in an Erlenmeyer flask.
 - Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.
 - Allow the solution to cool to approximately 50-60°C.
 - If using a DNA stain that is added to the gel, add it at this stage and mix gently to avoid bubbles.
 - Pour the molten agarose into a gel casting tray with the combs in place.
 - Allow the gel to solidify at room temperature for 20-30 minutes.
- Set up the Electrophoresis Chamber:
 - Once the gel has solidified, carefully remove the combs.
 - Place the gel, still in the casting tray, into the electrophoresis chamber.
 - Fill the chamber with 1X **TAE buffer** until the gel is submerged by 3-5 mm of buffer.[\[3\]](#)

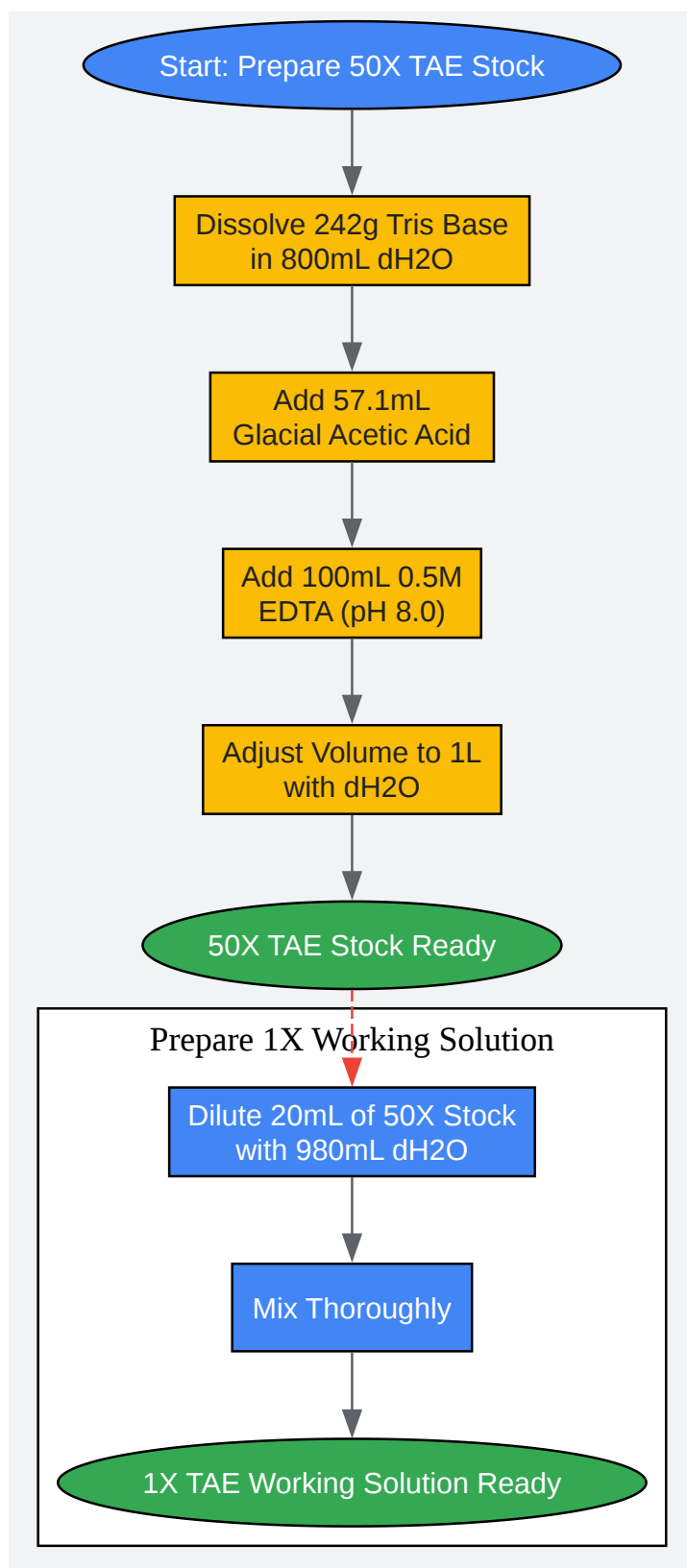
- Load and Run the Gel:
 - Carefully load the DNA samples (mixed with loading dye) and the DNA ladder into the wells.
 - Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).
 - Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance down the gel.
- Visualize the DNA:
 - After the run is complete, turn off the power supply and disconnect the electrodes.
 - Carefully remove the gel from the electrophoresis chamber.
 - If the DNA stain was not included in the gel, stain the gel in a solution of the chosen stain for 20-30 minutes.
 - Visualize the DNA bands using a UV transilluminator and capture an image.

Mandatory Visualizations



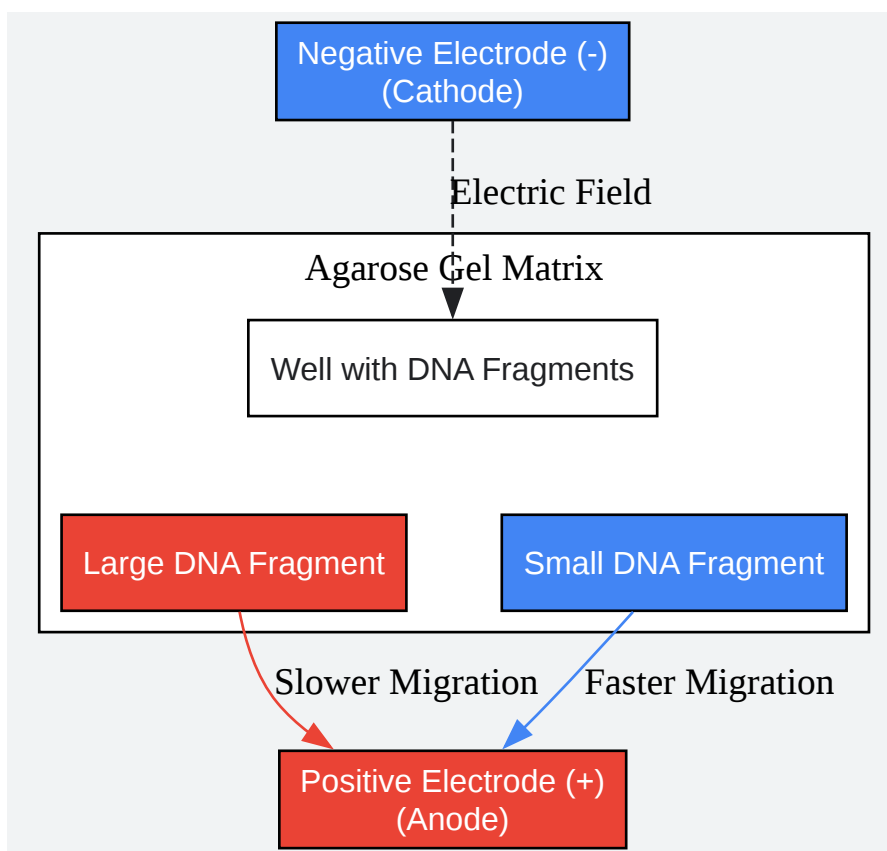
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Caption: Buffering mechanism of **TAE buffer** during electrophoresis.



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Caption: Workflow for the preparation of **TAE buffer** solutions.



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Caption: Principle of DNA separation in TAE-buffered agarose gel.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of TAE Buffer Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178566#chemical-properties-of-tae-buffer-solution]

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